REACTION_CXSMILES
|
[CH3:1][O:2][NH:3][S:4]([C:7]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:8]=1[CH3:16])(=[O:6])=[O:5].NN>[Pd].C(O)C>[NH2:13][C:11]1[CH:10]=[CH:9][C:8]([CH3:16])=[C:7]([S:4]([NH:3][O:2][CH3:1])(=[O:5])=[O:6])[CH:12]=1
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CONS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
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18 h
|
Type
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FILTRATION
|
Details
|
The solution was filtered through celite,
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel with methanol in dichloromethane
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=CC(=C(C1)S(=O)(=O)NOC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |